1,4-Diazabicyclo[3.2.2]nonan-4-amine
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Overview
Description
1,4-Diazabicyclo[322]nonan-4-amine is a bicyclic organic compound characterized by its unique structure, which includes two nitrogen atoms within a nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazabicyclo[3.2.2]nonan-4-amine typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a bicyclic precursor with amine groups, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents such as ether and catalysts like boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[3.2.2]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,4-Diazabicyclo[3.2.2]nonan-4-amine has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[3.2.2]nonan-4-amine involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds and cation-π interactions with target molecules, influencing their structure and function . These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Similar in structure but with a different ring size.
Quinuclidine: Another bicyclic compound with one nitrogen atom replaced by a carbon atom.
Uniqueness
1,4-Diazabicyclo[3.2.2]nonan-4-amine is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and cation-π interactions makes it particularly valuable in various applications .
Properties
CAS No. |
62190-23-2 |
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Molecular Formula |
C7H15N3 |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-4-amine |
InChI |
InChI=1S/C7H15N3/c8-10-6-5-9-3-1-7(10)2-4-9/h7H,1-6,8H2 |
InChI Key |
XHLWXJSWFVJXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1N(CC2)N |
Origin of Product |
United States |
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